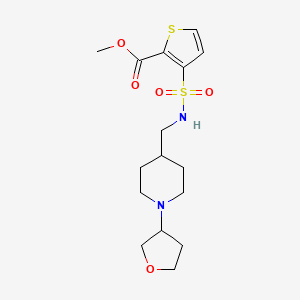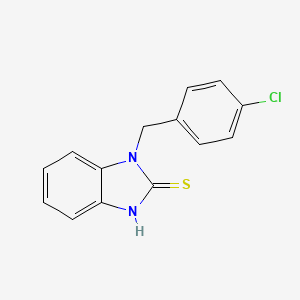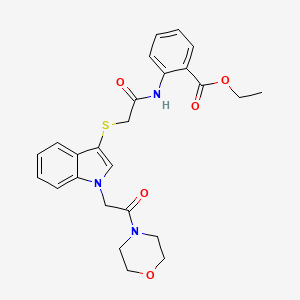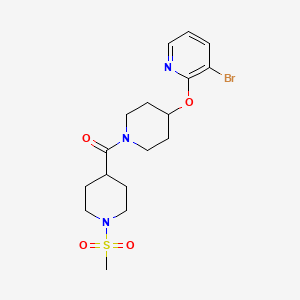
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been used in a variety of scientific research studies to investigate its mechanism of action and potential benefits.
Mechanism Of Action
More research is needed to fully understand the mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide and how it interacts with the endocannabinoid system.
3. Safety and Toxicity: Additional studies are needed to determine the safety and toxicity of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, particularly in humans.
4. Development of New Compounds: Researchers may explore the development of new synthetic cannabinoids that have improved therapeutic potential and fewer side effects.
Conclusion:
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the areas of pain management, neuroprotection, and cancer treatment. Further research is needed to fully understand the mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide and to determine its safety and toxicity in humans.
Advantages And Limitations For Lab Experiments
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body.
Future Directions
There are many potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, including:
1. Development of Therapeutic Applications: Further research is needed to determine the potential therapeutic applications of N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide, particularly in the areas of pain management, neuroprotection, and cancer treatment.
2.
Synthesis Methods
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis is beyond the scope of this paper, but it is important to note that the production of this compound requires specialized knowledge and equipment.
Scientific Research Applications
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the areas where this compound has shown promise include:
1. Pain Management: N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide has been shown to have analgesic effects in animal models, suggesting that it may be useful in the treatment of chronic pain.
2. Neuroprotection: Studies have shown that N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide may have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cancer Treatment: N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide has been shown to have anti-tumor effects in animal models, suggesting that it may be useful in the treatment of certain types of cancer.
properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16-15(20-12-23-16)17(22)21-18(3,11-19)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJKIFOCLLAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-5-(propan-2-yl)-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)
![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658013.png)
![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)


![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)
![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)